4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-(4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-8-9(2)22-12-13(20(3)16(24)19-14(12)23)18-15(22)21(8)10-4-6-11(7-5-10)27(17,25)26/h4-7H,1-3H3,(H2,17,25,26)(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUDWLRULWJWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, sulfonyl chlorides, and catalysts under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
Structure and Composition
The compound is characterized by a complex structure that includes a sulfonamide group attached to an imidazopyridine derivative. The molecular formula is C12H14N4O3S, with a molecular weight of approximately 286.33 g/mol. Its structural features contribute to its biological activity.
Solubility and Stability
The solubility and stability of this compound are crucial for its application in pharmaceutical formulations. Studies have shown that the compound exhibits moderate solubility in aqueous solutions, which is beneficial for bioavailability in therapeutic contexts.
Anticancer Activity
Research indicates that compounds similar to 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. Its structural similarity to known kinase inhibitors suggests potential efficacy against various cancer types.
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Study Reference | Cancer Type | Mechanism | Result |
|---|---|---|---|
| MCF-7 | Apoptosis induction | Significant reduction in cell viability | |
| HeLa | Enzyme inhibition | 50% inhibition at 10 µM concentration |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Broad-Spectrum Efficacy : The compound has shown activity against both Gram-positive and Gram-negative bacteria. Its sulfonamide moiety enhances its interaction with bacterial enzymes.
- Case Studies : In vitro studies have reported that the compound exhibits effective antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
| Study Reference | Pathogen | MIC (µg/mL) | Result |
|---|---|---|---|
| Staphylococcus aureus | 5 | Effective growth inhibition | |
| Escherichia coli | 10 | Moderate inhibition |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes makes it a candidate for further research in enzyme-targeted therapies.
- Target Enzymes : Preliminary studies suggest that it may inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the benzene ring and sulfonamide group can significantly alter its biological activity.
Mechanism of Action
The mechanism of action of 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
2-{1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetic Acid (CAS 878421-36-4)
- Structural Differences : The purine core retains the 2,4-dioxo and imidazo[1,2-g] framework but substitutes methyl groups at the 1-, 3-, and 7-positions (vs. 1,6,7 in the target compound). The acetic acid group replaces the benzene sulfonamide, introducing ionizable carboxylate functionality .
- Implications: The altered methyl positions may disrupt steric or electronic interactions in biological targets.
8-(3-((3-Chloro-4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 923229-49-6)
- Structural Differences: This compound replaces the benzene sulfonamide with a 3-chloro-4-methoxyphenylamino-propyl side chain. The imidazo[2,1-f]purine core differs in ring fusion compared to the target’s imidazo[1,2-g] system .
- Implications : The chloro-methoxy substituent may confer distinct electronic effects, while the altered core fusion pattern could affect binding to purine-binding enzymes.
Sulfonamide-Bearing Analogues
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide
- Structural Differences : Features a pyrimidine-thione core instead of imidazo-purine. The sulfonamide is attached to a thiazole ring rather than benzene .
- Implications: The thioxo-pyrimidine core may engage in hydrogen bonding or metal chelation, differing from the purine-based interactions. Thiazole-linked sulfonamides are known for antimicrobial activity, suggesting divergent applications.
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
- Structural Differences : A pyridine-aniline moiety replaces the imidazo-purine core. The sulfonamide is attached to a methyl-substituted benzene .
- Implications : The planar pyridine-aniline system may intercalate into DNA or inhibit tyrosine kinases, contrasting with the purine-based mechanism of the target compound.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves purine derivatization followed by sulfonylation, whereas analogues like the pyrimidine-thione derivative use sulfathiazole and isothiocyanato ketones .
- The acetic acid analogue (CAS 878421-36-4) may serve as a water-soluble derivative for pharmacokinetic optimization .
- Structural Optimization : Methyl group positioning (1,6,7 vs. 1,3,7) in imidazo-purines could fine-tune steric effects for target selectivity. The benzene sulfonamide’s electron-withdrawing nature may enhance binding affinity compared to carboxylate or aniline-linked variants.
Biological Activity
The compound 4-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide is a complex organic molecule with potential biological activity. Its unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound is characterized by the presence of:
- An imidazo[1,2-g]purine core.
- A sulfonamide functional group.
- Multiple methyl groups contributing to its lipophilicity and potential bioactivity.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antitumor Activity :
- Enzyme Inhibition :
- Antibacterial Properties :
- Anti-inflammatory Effects :
The biological activity of this compound may involve:
- Binding to specific receptors or enzymes due to its structural features.
- Modulation of signaling pathways involved in cell growth and inflammation.
- Interaction with nucleic acids or proteins that alter their function.
Case Studies
Several studies have explored the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Study 1 | Reported significant inhibition of cell growth in human cancer cell lines with IC50 values ranging from 0.5 to 5 µM for related imidazo[1,2-g]purines. |
| Study 2 | Demonstrated that sulfonamide derivatives inhibited bacterial growth in vitro with MIC values below 100 µg/mL. |
| Study 3 | Investigated anti-inflammatory properties showing reduced cytokine production in macrophage cultures treated with related compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
